2,3,6-Trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

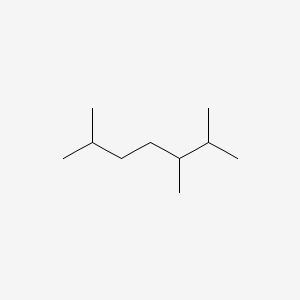

Structure

3D Structure

Properties

CAS No. |

4032-93-3 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,3,6-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 |

InChI Key |

IHPXJGBVRWFEJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical properties of 2,3,6-trimethylheptane (CAS No. 4032-93-3), a branched-chain alkane. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other relevant fields who require accurate and detailed information on this compound. The guide synthesizes data from authoritative sources to ensure scientific integrity and provides context for the practical application of this knowledge.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] As a member of the alkane family, its branched structure significantly influences its physical and chemical characteristics, distinguishing it from its straight-chain isomer, n-decane.[4] Understanding these properties is crucial for its application in areas such as fuel formulation, as a solvent, and as a reference compound in various analytical techniques. This guide offers a detailed examination of its fundamental physical constants, solubility profile, and other relevant physicochemical data.

Molecular and Chemical Identity

A clear understanding of the molecular and chemical identity of this compound is the cornerstone of its scientific application. This information is critical for stoichiometric calculations, analytical characterization, and regulatory compliance.

Molecular Structure:

The structural arrangement of this compound, with three methyl groups attached to a seven-carbon chain, is fundamental to its physical properties. This branching lowers the melting point and alters the boiling point compared to its linear isomer.

Caption: Molecular structure of this compound.

Key Identifiers:

| Identifier | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][5] |

| Molecular Weight | 142.28 g/mol | [1][2][3][5] |

| CAS Registry Number | 4032-93-3 | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are essential for predicting its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Melting Point | -53.99°C | [5][6] |

| Boiling Point | 155 - 157.3°C at 760 mmHg | [5][7][8] |

| Density | 0.73 - 0.735 g/cm³ | [5][7][8] |

| Refractive Index | 1.4108 - 1.413 | [5][7][8] |

| Flash Point | 41.5°C | [5][8] |

| Vapor Pressure | 3.58 mmHg at 25°C | [2][5] |

Solubility Profile

The solubility of a compound is a critical parameter, particularly in drug development and chemical synthesis. This compound, being a nonpolar alkane, exhibits a predictable solubility pattern based on the "like dissolves like" principle.[4]

-

Polar Solvents: Its solubility in polar solvents such as water is extremely low and often considered negligible.[4] This is due to the absence of polar functional groups that can form hydrogen bonds or dipole-dipole interactions with water molecules.[4]

-

Nonpolar Solvents: this compound is readily soluble in nonpolar organic solvents like hexane, toluene, and other hydrocarbons.[4]

-

Temperature Effects: As with most hydrocarbons, its solubility in nonpolar solvents tends to increase with higher temperatures.[4]

Experimental Protocols: Determination of Physical Properties

To ensure the trustworthiness of the reported data, it is essential to understand the methodologies used for their determination. Below are outlines of standard experimental protocols for measuring key physical properties.

Workflow for Physical Property Determination:

Caption: Conceptual workflow for the determination and validation of physical properties.

1. Boiling Point Determination (Ebulliometry):

-

Principle: The boiling point is measured as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: An ebulliometer, which allows for precise measurement under controlled pressure.

-

Procedure:

-

A purified sample of this compound is placed in the ebulliometer.

-

The apparatus is heated, and the temperature is monitored with a calibrated thermometer.

-

The temperature at which the liquid boils and a stable reflux is established is recorded as the boiling point.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

-

2. Density Measurement (Pycnometry):

-

Principle: Density is determined by measuring the mass of a known volume of the substance.

-

Apparatus: A pycnometer, a glass flask with a precise volume.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample of this compound, ensuring no air bubbles are present, and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3. Refractive Index Measurement (Refractometry):

-

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance.

-

Apparatus: A calibrated refractometer.

-

Procedure:

-

A small drop of the this compound sample is placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index is temperature-dependent.

-

Conclusion

The physical properties of this compound presented in this guide provide a solid foundation for its use in scientific research and industrial applications. The data, sourced from reputable chemical databases and literature, offer a reliable reference for professionals in the field. The outlined experimental methodologies underscore the importance of rigorous and standardized procedures in generating high-quality scientific data.

References

- This compound.|4032-93-3 - LookChem.[Link]

- Heptane, 2,3,6-trimethyl- - NIST Chemistry WebBook.[Link]

- This compound - Solubility of Things.[Link]

- This compound - Stenutz.[Link]

- Heptane, 2,3,6-trimethyl- - NIST Chemistry WebBook (Thermophysical and Thermochemical D

- Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem.[Link]

- Chemical Properties of Heptane, 2,3,6-trimethyl- (CAS 4032-93-3) - Cheméo.[Link]

Sources

- 1. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound. | 4032-93-3 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. Page loading... [guidechem.com]

2,3,6-trimethylheptane chemical structure and IUPAC name

An In-depth Technical Guide to 2,3,6-Trimethylheptane: Structure, Properties, and Synthesis

Introduction

This compound is a saturated, branched-chain alkane with the chemical formula C₁₀H₂₂.[1] As an isomer of decane, its unique structural arrangement of methyl groups along a heptane backbone imparts specific physicochemical properties that are of significant interest in the fields of fuel science, organic synthesis, and analytical chemistry. The branching affects properties such as boiling point, viscosity, and combustion characteristics, making it a valuable compound for research in fuel formulation and as a reference standard in analytical techniques like gas chromatography.[2]

This guide provides a comprehensive overview of this compound, detailing its chemical structure and IUPAC nomenclature, physicochemical properties, viable synthetic routes, and methods for analytical characterization. It is intended for researchers and professionals who require a deep technical understanding of this specific hydrocarbon.

Chemical Identity and Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures that every distinct compound has a unique and unambiguous name based on its molecular structure.

IUPAC Name Derivation

The name this compound is determined through a systematic process:

-

Identify the Longest Carbon Chain (Parent Chain): The longest continuous chain of carbon atoms in the molecule consists of seven carbons. Therefore, the parent name of the alkane is "heptane".[3]

-

Identify and Name the Substituents: There are three single-carbon branches attached to the main chain. These are all "methyl" groups.

-

Number the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the standard representation gives the methyl groups positions 2, 3, and 6.[3] Numbering from left to right would yield positions 2, 5, and 6. The set {2, 3, 6} is lower than {2, 5, 6}, making it the correct choice.

-

Assemble the Full Name: The number of identical substituents is indicated by a prefix ("tri-" for three). The full, systematic IUPAC name is therefore This compound .[4]

Chemical Structure and Identifiers

The structure is unambiguously defined by its IUPAC name and can be represented in various formats.

Caption: 2D Skeletal and Condensed Structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂ | [1][4][5] |

| CAS Number | 4032-93-3 | [1][5][6] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC(C)CCC(C)C(C)C | [1][7] |

| InChI | InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 | [1][5][6] |

| InChIKey | IHPXJGBVRWFEJB-UHFFFAOYSA-N |[1][5][7] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. As a nonpolar alkane, it exhibits low reactivity and is immiscible with polar solvents like water.[2]

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 142.28 | g/mol | [4] |

| Exact Mass | 142.172151 | Da | [1] |

| Density | 0.7385 | g/cm³ | [2] |

| Boiling Point | ~428-429 | K | [8] |

| Melting Point | 157.46 | K | [8] |

| Vapor Pressure | 3.58 | mmHg at 25°C | [9][10] |

| Enthalpy of Vaporization (ΔvapH°) | 47.3 | kJ/mol | [5][11] |

| Solubility | Extremely low in water; soluble in nonpolar organic solvents. | - | [2] |

| Octanol/Water Partition Coeff. (logP) | 3.715 | - |[8][11] |

Synthesis and Experimental Protocols

The targeted synthesis of a specific, highly branched alkane like this compound requires a controlled, multi-step approach. Simpler methods like the Friedel-Crafts alkylation of a smaller alkane are unsuitable because the carbocation intermediates are prone to rearrangements, which would result in a complex and inseparable mixture of isomers rather than the desired product.[12]

A more reliable strategy involves constructing the carbon skeleton using reactions that form carbon-carbon bonds at specific positions, such as the Grignard reaction.[12]

Protocol: Synthesis via Grignard Reagent Addition

This protocol describes a robust, albeit hypothetical, method for synthesizing this compound. The key step is the reaction between a Grignard reagent and a ketone to form the C10 backbone, followed by reduction to the final alkane.

Objective: To synthesize this compound from commercially available precursors.

Reactants and Materials:

-

3-Methyl-2-pentanone

-

Isobutylmagnesium bromide (prepared from isobutyl bromide and magnesium turnings)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Tosyl chloride

-

Pyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Standard inert atmosphere glassware

Methodology:

-

Step 1: Grignard Reaction

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add isobutylmagnesium bromide in anhydrous diethyl ether.

-

Cool the flask to 0°C in an ice bath.

-

Add 3-methyl-2-pentanone dropwise to the Grignard solution with constant stirring. The causality here is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and creating the tertiary alcohol precursor.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride, followed by extraction with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2,3,6-trimethyl-3-heptanol.

-

-

Step 2: Deoxygenation via Tosylate Reduction

-

Dissolve the crude alcohol in pyridine and cool to 0°C.

-

Slowly add tosyl chloride. The pyridine acts as a base to neutralize the HCl byproduct, driving the formation of the tosylate ester. This step is crucial because the tosylate group is an excellent leaving group, unlike the hydroxyl group.

-

After the reaction is complete, perform an aqueous workup to remove pyridine and isolate the crude tosylate.

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Add the tosylate dropwise to the LiAlH₄ suspension. The LiAlH₄ acts as a powerful reducing agent, displacing the tosylate group with a hydride ion (Sɴ2 reaction) to yield the final alkane product.

-

Carefully quench the excess LiAlH₄, perform an aqueous workup, and extract the product.

-

-

Step 3: Purification and Analysis

-

Purify the final product by fractional distillation, collecting the fraction at the expected boiling point.

-

Characterize the purified this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[12]

-

Sources

- 1. This compound - Wikidata [wikidata.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The IUPAC name of \mathrm { CH } _ { 3 } - \mathrm { CH } - \mathrm { CH .. [askfilo.com]

- 4. Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 6. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. chemeo.com [chemeo.com]

- 9. Page loading... [guidechem.com]

- 10. This compound.|4032-93-3|lookchem [lookchem.com]

- 11. Heptane, 2,3,6-trimethyl- (CAS 4032-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Laboratory Synthesis of 2,3,6-Trimethylheptane

Foreword: The Strategic Importance of Defined Branched Alkanes

Highly branched alkanes represent a critical class of compounds, not only as the backbone of high-octane fuels but also as specialized solvents, lubricants, and reference standards in various scientific fields. While industrial processes like catalytic reforming and isomerization excel at producing bulk mixtures of branched alkanes to boost the overall octane number of gasoline, they lack the precision required for generating specific, high-purity isomers.[1][2][3][4][5][6] For researchers, scientists, and drug development professionals, access to a single, well-characterized isomer such as 2,3,6-trimethylheptane (C₁₀H₂₂) is paramount for applications demanding chemical inertness, specific viscosity, and predictable physical properties.

This guide provides an in-depth exploration of targeted synthetic pathways for this compound, moving beyond the industrial-scale paradigm. We will focus on laboratory-scale methodologies that offer high selectivity and yield, grounded in fundamental principles of modern organic chemistry. The protocols described herein are designed as self-validating systems, with an emphasis on the causality behind each experimental step, empowering the researcher to not only replicate the synthesis but also to adapt it based on available resources and desired outcomes.

Chapter 1: Molecular Architecture and Retrosynthetic Analysis

The key to any successful synthesis is a logical deconstruction of the target molecule. The structure of this compound offers several potential C-C bond disconnections. A robust retrosynthetic strategy prioritizes disconnections that lead to readily available and inexpensive starting materials and utilize high-yielding, reliable reactions.

For this compound, the most strategic disconnection is at the C3-C4 bond. This disconnection breaks the molecule into two fragments: a sec-butyl group and an isopentyl (isoamyl) group. This choice is advantageous because it sets up a classic coupling reaction between two distinct alkyl fragments, a challenge well-addressed by modern organometallic chemistry.

Caption: Workflow for organocuprate-based synthesis.

Detailed Experimental Protocol

Materials & Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa, needles, and syringes

-

Low-temperature thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Lithium metal (wire or shot)

-

Copper(I) iodide (CuI)

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Protocol:

-

Preparation of Isopentyllithium:

-

Under an inert atmosphere, add lithium metal (2.2 eq.) to a three-neck flask containing anhydrous diethyl ether.

-

Slowly add isopentyl bromide (1.0 eq.) dropwise via syringe to the stirred suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the organolithium reagent. The solution will appear cloudy.

-

-

Formation of Lithium Di(isopentyl)cuprate:

-

In a separate flask under an inert atmosphere, prepare a slurry of CuI (0.5 eq.) in anhydrous diethyl ether.

-

Cool this CuI slurry to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared isopentyllithium solution (2.0 eq. relative to CuI) via cannula or syringe to the cold, stirred CuI slurry.

-

Causality Check: This order of addition (organolithium to the copper salt) at low temperature is critical. It prevents side reactions and ensures the formation of the desired Gilman reagent, which typically appears as a darker, more homogeneous solution.

-

-

Coupling Reaction:

-

While maintaining the temperature at -78 °C, add 2-bromobutane (1.0 eq. relative to the Gilman reagent) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This safely decomposes any remaining reactive organometallic species.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the ether solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Quantitative Data Summary

| Reactant | Molar Ratio (eq.) | Key Parameters | Expected Yield |

| Isopentyl Bromide | 1.0 | Used to generate isopentyllithium | - |

| Lithium Metal | 1.1 (per R-Br) | Slight excess to ensure full conversion | - |

| Copper(I) Iodide | 0.5 | Forms the cuprate from 2 eq. of R-Li | - |

| 2-Bromobutane | 1.0 | The electrophile in the coupling step | - |

| Overall Reaction | - | Temp: -78°C to RT; Time: 12-16 h | 70-85% |

Chapter 3: Alternative Pathway via Grignard Reagent and Deoxygenation

An alternative, albeit more lengthy, approach involves building the carbon skeleton with a Grignard reaction followed by removing the resulting hydroxyl group. This method is a cornerstone of organic synthesis and relies on the powerful nucleophilicity of Grignard reagents towards carbonyl compounds. [7][8][9][10][11]

Overall Reaction Scheme

-

Grignard Addition: Isobutylmagnesium bromide is added to 4-methyl-2-pentanone to form the tertiary alcohol, 2,3,6-trimethylheptan-2-ol.

-

Deoxygenation: The alcohol is converted into a better leaving group (e.g., a tosylate) and then reduced to the alkane.

Synthesis and Deoxygenation Workflow

Caption: Two-stage synthesis via Grignard reaction and deoxygenation.

Methodological Discussion

While this route is synthetically valid, it presents several challenges compared to the organocuprate method. The overall process involves more steps, which typically lowers the final yield. The deoxygenation step, in particular, requires careful handling of reagents like tosyl chloride (a lachrymator) and lithium aluminum hydride (pyrophoric).

Causality Insight: The choice between these two pathways is a classic example of synthetic strategy. The organocuprate route is more convergent and efficient, directly forming the target C-C bond. The Grignard route is more linear and less atom-economical. For a target molecule like a simple alkane, the directness of the Corey-House reaction makes it the superior choice for laboratory synthesis.

Chapter 4: Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and chromatographic techniques provides a definitive structural proof.

| Property | Value / Expected Data | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [12][13] |

| Molecular Weight | 142.28 g/mol | [12][13] |

| CAS Number | 4032-93-3 | [12][13][14] |

| Boiling Point | ~157.3 °C at 760 mmHg | [15][16] |

| ¹H NMR (Predicted) | Multiple overlapping signals in the 0.8-1.7 ppm range. Expect distinct doublets for the methyl groups split by adjacent CH protons. | - |

| ¹³C NMR (Predicted) | Ten distinct signals corresponding to the ten carbon atoms, with chemical shifts characteristic of sp³ hybridized carbons. | - |

| Mass Spectrum (EI) | Key fragments (m/z): 43 (base peak, isopropyl cation), 57, 71, 85. Molecular ion (M+) at m/z = 142 may be weak or absent. | [12][17] |

| GC Retention Index | ~919 (Standard non-polar column) | [13][17] |

References

- A Technical Guide to the Synthesis of Highly Branched Alkanes. Benchchem.

- C

- Gilman Reagent (Organocupr

- Ch18: Organocopper reagents. University of Calgary.

- n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online.

- Catalytic reforming. L.S.College, Muzaffarpur.

- Alkanes used by refiners and isomerization and temper

- Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. Walsh Medical Media.

- Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.

- Reactions of organocopper reagents. Wikipedia.

- Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry.

- Heptane, 2,3,6-trimethyl-. the NIST WebBook.

- Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944. PubChem - NIH.

- an introduction to grignard reagents. Chemguide.

- Heptane, 2,3,6-trimethyl-. the NIST WebBook.

- Grignard Reaction, Mechanism, Reagent and Che

- Grignard Reaction. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNtU8GcUQrpx2O9JMGdjRExlZ6WrZRojRJxrjCTbygbre2lzSWWykIX9GsENjXKKpupYqEq7HuHPiBPYILmYq76HKvc_on6SZKs1kurR3F5CURkIrETX4zUxVP0saInDvtya-VzZEjhsUMWghvZShivuEnI2y8huC77_VyCvwM2SM0]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic reforming - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. tsijournals.com [tsijournals.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. leah4sci.com [leah4sci.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 13. Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 16. This compound.|4032-93-3|lookchem [lookchem.com]

- 17. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide on the Natural Occurrence of 2,3,6-Trimethylheptane in the Environment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2,3,6-trimethylheptane in the environment. While direct evidence of its widespread presence as a biogenic volatile is limited, this document synthesizes the significant body of research identifying its structural precursors, particularly 2,3,6-trimethyl substituted aryl isoprenoids, as robust geological biomarkers. These biomarkers, originating from the diagenesis of carotenoids produced by specific photosynthetic bacteria, confirm a microbial and geological origin for the carbon skeleton of this compound. This guide delves into the biosynthetic origins, the diagenetic formation pathways, and the state-of-the-art analytical methodologies for the detection and characterization of this compound and its precursors in environmental matrices. Furthermore, it explores the occurrence of isomeric branched alkanes in the biosphere to provide a broader context for the potential natural presence of this specific compound. This document is intended to be a valuable resource for researchers in natural product chemistry, geochemistry, and environmental science.

Introduction to this compound

This compound is a saturated branched-chain alkane with the chemical formula C₁₀H₂₂. Its molecular structure consists of a seven-carbon heptane backbone with three methyl group substitutions at positions 2, 3, and 6.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂[1][2][3] |

| Molecular Weight | 142.28 g/mol [1][2][3] |

| CAS Number | 4032-93-3[1][2][3] |

| Boiling Point | 157.3 °C at 760 mmHg[3] |

| Density | 0.73 g/cm³[3] |

| Vapor Pressure | 3.58 mmHg at 25°C[3] |

Confirmed Natural Occurrence: A Geological Perspective

The most definitive evidence for the natural occurrence of the this compound carbon skeleton comes from the field of organic geochemistry. While the saturated alkane itself is a component of crude oil and ancient sediments, its origin is traced back to specific biological precursors.

2,3,6-Trimethyl Aryl Isoprenoids: The Biomarker Connection

Scientific literature has extensively documented the presence of a series of C₁₄-C₁₉ 2,3,6-trimethyl aryl isoprenoids (AIs) in ancient sedimentary rocks and crude oils. These aromatic hydrocarbons are considered robust biomarkers for the former presence of green sulfur bacteria (Chlorobiaceae).

Biosynthetic Origin: Degradation of Carotenoids

The 2,3,6-trimethyl aryl isoprenoids are diagenetic degradation products of aromatic carotenoids, specifically isorenieratene and its derivatives, which are characteristic pigments of green sulfur bacteria. These bacteria perform anoxygenic photosynthesis in sulfide-rich (euxinic) photic zones of stratified water bodies. The degradation of these carotenoids over geological time leads to the formation of the stable 2,3,6-trimethyl substituted aromatic structures found in the geological record.

Diagenetic Pathway to this compound

The transformation of 2,3,6-trimethyl aryl isoprenoids into the saturated alkane, this compound, occurs through a series of diagenetic and catagenetic processes. These processes involve the progressive reduction of the aromatic ring and the attached isoprenoid side chain as the sedimentary organic matter is subjected to increasing temperature and pressure during burial.[1]

Caption: Proposed diagenetic pathway from carotenoids to this compound.

Potential Biological Sources: Circumstantial Evidence

While direct evidence for the biosynthesis and emission of this compound from living organisms is currently scarce, the presence of structurally similar branched alkanes in various biological matrices suggests its potential for natural occurrence.

Microbial Volatiles (mVOCs)

Microorganisms are known to produce a vast array of volatile organic compounds (mVOCs), including various alkanes. While this compound has not been definitively identified as a common mVOC, the microbial origin of its precursors (carotenoids from green sulfur bacteria) strongly suggests that related metabolic pathways could potentially produce this or similar branched alkanes under specific environmental conditions. Further research into the volatile profiles of extremophilic and anaerobic bacteria may reveal its presence.

Plant Kingdom: Essential Oils and Volatiles

Branched-chain alkanes are known, albeit minor, constituents of some plant essential oils and epicuticular waxes. A notable example is the identification of 2,4,6-trimethylheptane , an isomer of the topic compound, in cilantro (Coriandrum sativum) leaf oil at concentrations of 0.10-0.12%.[4] This finding indicates that the enzymatic machinery for the synthesis of trimethyl-substituted heptanes exists in the plant kingdom. The biosynthesis of such compounds is likely linked to fatty acid metabolism or the degradation of other isoprenoid compounds.

Analytical Methodologies for Detection and Quantification

The analysis of this compound and its isomers in complex environmental and biological samples relies heavily on chromatographic techniques, particularly gas chromatography coupled with mass spectrometry.[5]

Sample Preparation

The choice of sample preparation technique is dictated by the matrix and the concentration of the analyte.

-

Headspace Solid-Phase Microextraction (HS-SPME): Ideal for the analysis of volatile compounds in solid and liquid samples.

-

Solvent Extraction: Used for extracting semi-volatile and non-volatile compounds from solid matrices like sediments and biological tissues.

-

Purge and Trap: A common method for concentrating volatile organic compounds from water samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of this compound.

-

Separation: A non-polar capillary column is typically used to separate the branched alkane isomers based on their boiling points and interaction with the stationary phase.

-

Identification: Mass spectrometry provides a fragmentation pattern that can be used to identify the compound. The mass spectrum of this compound is characterized by a series of fragment ions separated by 14 Da (CH₂ groups), although the molecular ion peak (m/z 142) may be weak or absent.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.

Caption: General analytical workflow for this compound analysis.

Table 2: Key Mass Spectral Fragments for Trimethylheptane Isomers

| m/z | Interpretation |

| 57 | C₄H₉⁺ (tert-butyl cation) |

| 71 | C₅H₁₁⁺ |

| 85 | C₆H₁₃⁺ |

| 142 | Molecular Ion (M⁺) |

Ecological Significance and Future Outlook

The primary significance of the 2,3,6-trimethylalkane structure lies in its role as a biomarker, providing valuable insights into past environmental conditions and microbial ecosystems. The presence of its precursors indicates anoxic and sulfidic conditions in the photic zone, a key parameter in paleoceanographic reconstructions and petroleum exploration.

The potential for this compound to act as a semiochemical (e.g., pheromone or kairomone) in insects or other organisms remains an open area for research. The study of insect- and plant-derived branched alkanes is an active field, and future investigations may reveal a biological signaling role for this compound.

Future research should focus on:

-

Targeted screening of microbial volatile profiles, particularly from anaerobic and extremophilic bacteria, for the presence of this compound.

-

Elucidation of the biosynthetic pathways leading to branched alkanes in plants.

-

Investigation of the potential ecological roles of this compound and its isomers as semiochemicals.

References

- National Institute of Standards and Technology. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.

- LookChem. (n.d.). This compound.

- Summons, R. E., & Powell, T. G. (1987). Identification of aryl isoprenoids in source rocks and crude oils: Biological markers for the green sulphur bacteria. Geochimica et Cosmochimica Acta, 51(3), 557-566.

- Koopmans, M. P., Schouten, S., Kohnen, M. E. L., & Sinninghe Damsté, J. S. (1996). Diagenetic and catagenetic products of isorenieratene: Molecular indicators for photic zone anoxia. Geochimica et Cosmochimica Acta, 60(22), 4467-4496.

- The Good Scents Company. (n.d.). 2,4,6-trimethyl heptane.

- Santos, F. J., Parera, J., & Galceran, M. T. (2006). Analysis of polychlorinated n-alkanes in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 837–857.

- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST WebBook.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3,6-Trimethylheptane

Introduction

For researchers and professionals in fields ranging from petrochemical analysis to drug development, the unambiguous structural elucidation of organic molecules is paramount. Branched-chain alkanes, such as 2,3,6-trimethylheptane (C10H22), are common structural motifs whose identification often relies on mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS).[1] This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, synthesizing fundamental principles with practical, field-proven insights to empower confident spectral interpretation.

Core Principles of Branched Alkane Fragmentation

Under standard 70 eV electron ionization, the fragmentation of branched alkanes is not random. It is governed by the fundamental chemical principle of forming the most stable possible carbocations.[2][3] This principle gives rise to several predictable fragmentation rules:

-

Preferential Cleavage at Branch Points: Carbon-carbon bond scission is most likely to occur at a branch point. This is because such cleavage events lead to the formation of highly stable tertiary or secondary carbocations, which are energetically favored over primary carbocations.[1][4] The stability order is: tertiary > secondary > primary.[1]

-

Weak or Absent Molecular Ion (M•+): The high propensity for fragmentation at multiple branch points means that the initial molecular ion is often unstable.[2][5] Consequently, the M•+ peak in the mass spectrum of a highly branched alkane like this compound (m/z 142) is typically of very low abundance or completely absent.[6][7]

-

Favored Loss of the Largest Alkyl Group: At a given branching point, the favored cleavage will be the one that results in the loss of the largest possible alkyl substituent as a radical.[4][5] This pathway leads to the formation of a more stable, smaller carbocation.

-

Characteristic Ion Series: The resulting mass spectrum is often dominated by a series of alkyl fragment ions with the general formula (CnH2n+1)+. These clusters of peaks are typically separated by 14 Da, corresponding to the mass of a methylene (-CH2-) group.[1][6]

Analyzing the Fragmentation Pattern of this compound

The structure of this compound features three distinct branching points at the C2, C3, and C6 positions, providing multiple pathways for facile fragmentation.

Structure of this compound

The molecular weight of this compound is 142.28 g/mol , meaning the molecular ion (M•+) would appear at m/z 142.[8] As predicted by the principles above, this peak is not observed in its standard EI mass spectrum.[9] Instead, the spectrum is defined by several high-abundance fragment ions resulting from predictable cleavages.

Primary Fragmentation Pathways

The most significant fragmentation events occur at the C2-C3 and C3-C4 bonds, which are flanked by methyl groups, leading to the formation of very stable secondary carbocations.

-

Formation of the Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) occurs at m/z 43.[9] This corresponds to the highly stable isopropyl cation, [(CH3)2CH]+. It is formed by the cleavage of the C2-C3 bond, with the charge being retained by the smaller fragment. This is a classic example of cleavage at a branch point to yield a stable secondary carbocation.[10]

-

Formation of the m/z 85 Fragment: A very prominent peak is observed at m/z 85. This C6H13+ ion arises from the cleavage of the C3-C4 bond. The loss of a butyl radical (•C4H9, 57 Da) results in a stable secondary carbocation.[7]

-

Formation of the m/z 57 Fragment: The peak at m/z 57 corresponds to the C4H9+ (butyl) cation. This can be formed through several pathways, including cleavage at the C5-C6 bond with the loss of a C5H11• radical.

-

Formation of the m/z 99 Fragment: Cleavage of the C2-C3 bond with the loss of the isopropyl group as a radical (•C3H7, 43 Da) leads to the formation of a C7H15+ ion at m/z 99. While less abundant than the complementary m/z 43 fragment, this peak is still significant.

Summary of Key Fragment Ions

The table below summarizes the major ions observed in the mass spectrum of this compound and their logical origins.

| m/z | Proposed Fragment Ion | Plausible Origin (Bond Cleavage) |

| 43 | [C3H7]+ (Isopropyl cation) | Base Peak. Cleavage of the C2-C3 bond. |

| 57 | [C4H9]+ (Butyl cation) | Cleavage at C3-C4 or C5-C6. |

| 71 | [C5H11]+ (Pentyl cation) | Secondary fragmentation of larger ions. |

| 85 | [C6H13]+ | Cleavage of the C3-C4 bond (Loss of •C4H9). |

| 99 | [C7H15]+ | Cleavage of the C2-C3 bond (Loss of •C3H7). |

| 127 | [C9H19]+ | Cleavage of the C6-C7 bond (Loss of •CH3). |

| 142 | [C10H22]•+ (Molecular Ion) | Absent or extremely weak. [5][6] |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways originating from the this compound molecular ion.

Caption: Primary EI fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

A robust and validated GC-MS method is essential for obtaining high-quality, reproducible mass spectra for isomeric identification.[6] The following protocol serves as an authoritative starting point for the analysis of this compound.

1. Sample Preparation

-

Solvent Selection: Dissolve the this compound sample in a high-purity, volatile, non-polar solvent such as hexane or pentane.[6]

-

Concentration: Prepare a dilute solution, typically in the range of 1-100 µg/mL, to avoid column overloading and detector saturation.[6]

2. GC-MS Instrumentation and Conditions

-

System: A standard Gas Chromatograph (e.g., Agilent 7890B) coupled to a Mass Spectrometer with an EI source (e.g., Agilent 5977B MSD).[6]

-

GC Column: A non-polar capillary column, such as an Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[6]

-

Injector:

-

Mode: Split/Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (adjust based on sample concentration)[6]

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Hold: 5 minutes at 150 °C[6]

-

-

Mass Spectrometer Parameters:

3. Data Analysis

-

Peak Identification: Identify the GC peak corresponding to this compound based on its retention time.

-

Spectral Interpretation: Analyze the mass spectrum of the identified peak. Compare the observed fragmentation pattern with the reference spectrum from an authoritative database like the NIST Mass Spectral Library and with the fragmentation principles outlined in this guide.[5][8]

-

Verification: Confirm the identity by comparing the retention index and mass spectrum with an authentic standard of this compound analyzed under identical conditions.

Conclusion

The mass spectrum of this compound is a textbook example of branched alkane fragmentation. It is characterized by the absence of a molecular ion and a pattern dominated by fragment ions resulting from preferential cleavage at its branch points. The formation of stable secondary carbocations, particularly the isopropyl cation (m/z 43) which forms the base peak, is the primary driving force behind the observed spectrum. By understanding these fundamental principles and employing a robust analytical protocol, researchers can confidently identify this compound and distinguish it from its isomers, ensuring the integrity and accuracy of their scientific findings.

References

- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.

- BenchChem. (2025). A Comparative Guide to the GC-MS Analysis of Trimethylheptane Isomers.

- Whitman College. (n.d.). GCMS Section 6.9.

- JoVE. (2024).

- Unknown Author. (n.d.). Branched chain alkanes.

- University of Bristol. (n.d.). Alkanes.

- Whitman College. (n.d.).

- NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.

- TMP Chem. (2023).

- NIST. (n.d.). Mass spectrum (electron ionization) of Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. whitman.edu [whitman.edu]

- 8. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 9. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 10. youtube.com [youtube.com]

Nuclear Magnetic Resonance (NMR) spectra of 2,3,6-trimethylheptane

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,3,6-Trimethylheptane

Introduction: Deciphering the Complexity of a Branched Alkane

This compound (C₁₀H₂₂) is a saturated hydrocarbon whose structural complexity belies its simple elemental composition. As a branched alkane with two chiral centers at the C2 and C3 positions, it presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of symmetry renders nearly every carbon and proton chemically unique, resulting in highly complex and information-rich spectra. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a framework for researchers, scientists, and drug development professionals to interpret the spectra of similarly complex aliphatic molecules. We will delve into not only the spectral data itself but also the causality behind the experimental choices and the logic of spectral interpretation, grounding our analysis in the authoritative principles of modern NMR.

Experimental Protocol: A Self-Validating System for High-Fidelity Data Acquisition

The acquisition of high-quality NMR data is paramount and begins with meticulous sample preparation and thoughtfully chosen experimental parameters. The following protocol is designed as a self-validating system, where each step contributes to the integrity and reproducibility of the final spectra.

Step 1: Sample Preparation

The goal of sample preparation is to create a magnetically homogeneous environment for the analyte molecules.

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity (>95%) to avoid spectral contamination.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For a non-polar alkane, deuterated chloroform (CDCl₃) is an excellent choice. The deuterium signal is essential for the spectrometer's field-frequency lock, which compensates for magnetic field drift during the experiment.[1][2]

-

Concentration:

-

For ¹H NMR , dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. This concentration is sufficient for a strong signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.[3][4]

-

For ¹³C NMR , a higher concentration of 20-50 mg is required due to the low natural abundance (1.1%) of the ¹³C isotope.[3][5]

-

-

Internal Standard: Add a minimal amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons provide a sharp singlet at 0.00 ppm, serving as the universally accepted reference standard for both ¹H and ¹³C NMR.[6]

-

Filtration and Transfer: To ensure a solution free of particulate matter which can severely degrade magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][4] The final sample height should be approximately 4-5 cm to ensure it spans the detection region of the NMR probe coil.[5]

Step 2: NMR Data Acquisition

The following parameters are recommended for a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Spectroscopy:

-

Experiment: Standard single-pulse acquisition.

-

Spectral Width: ~12 ppm. This range is sufficient to cover the typical chemical shifts of alkanes.[7]

-

Acquisition Time: 2-3 seconds. Allows for good digital resolution.

-

Relaxation Delay (d1): 2 seconds. Ensures full relaxation of protons for accurate integration.

-

Number of Scans: 16 scans. To improve the signal-to-noise ratio.

-

-

¹³C and DEPT NMR Spectroscopy:

-

Experiment: Proton-decoupled pulse sequence for standard ¹³C; DEPT-90 and DEPT-135 pulse programs for multiplicity analysis.

-

Spectral Width: ~60 ppm. Sufficient for the aliphatic region where all carbons of this compound will resonate.[7]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as needed to achieve adequate signal-to-noise.

-

DEPT Analysis: The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for validating carbon assignments.[8][9]

-

-

2D NMR Spectroscopy (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] It is invaluable for tracing the connectivity of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D map correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[11] It provides unambiguous C-H connections.

-

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Due to the presence of two chiral centers (C2 and C3), all ten carbon atoms in this compound are chemically non-equivalent and are expected to produce ten distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts, based on established correlations for branched alkanes and database information, provide a clear fingerprint of the carbon skeleton.[6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm)[6] | Carbon Type (from DEPT) | Rationale for Assignment |

| C1 (Methyl on C2) | 11.5 | CH₃ | Highly shielded primary carbon. |

| Methyl on C3 | 15.6 | CH₃ | Primary carbon, slightly deshielded by proximity to two methine groups. |

| Isopropyl Methyls (on C6) | 22.7 | CH₃ | Two equivalent primary carbons on the isopropyl group. |

| C7 | 25.1 | CH | Methine carbon of the isopropyl group. |

| C2 | 28.5 | CH | Methine carbon, deshielded by three adjacent carbons. |

| C5 | 31.6 | CH₂ | Methylene carbon, typical chemical shift for a -CH₂- in an alkane chain. |

| C3 | 34.6 | CH | Methine carbon, deshielded by three adjacent carbons. |

| C4 | 39.5 | CH₂ | Methylene carbon, slightly deshielded due to its position between two methine carbons. |

| C6 | 45.3 | CH | Methine carbon, deshielded by its position in the chain. |

Note: The specific assignments for C2, C3, and C6, as well as C4 and C5, would be definitively confirmed using 2D NMR techniques.

The DEPT-135 spectrum would validate these assignments by showing positive signals for the four methyl groups and the four methine carbons, and negative signals for the two methylene carbons (C4 and C5). The DEPT-90 spectrum would further clarify this by showing only the four methine carbons (C2, C3, C6, C7).

¹H NMR Spectral Analysis: The Impact of Chirality and Diastereotopicity

The ¹H NMR spectrum of this compound is predicted to be significantly more complex than its ¹³C spectrum. The two chiral centers render the two protons on each methylene group (C4 and C5) diastereotopic.[5] This means they are in chemically non-equivalent environments and will have different chemical shifts, and they will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This leads to more signals and more complex splitting patterns than would be expected for a similar achiral molecule. All protons in alkanes are expected to resonate in the highly shielded region of the spectrum, typically between 0.7 and 1.6 ppm.[7]

Predicted ¹H NMR Data and Interpretation:

| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Partners |

| H1 (CH₃ on C2) | ~0.85 | 3H | Doublet | H2 |

| Methyl on C3 | ~0.87 | 3H | Doublet | H3 |

| Isopropyl Methyls | ~0.88 | 6H | Doublet | H6 |

| H7 (CH on Isopropyl) | ~1.50 | 1H | Multiplet | H6, Isopropyl Methyls |

| H4a, H4b | ~1.10 - 1.30 | 2H | Multiplets | H3, H5a, H5b |

| H5a, H5b | ~1.30 - 1.45 | 2H | Multiplets | H4a, H4b, H6 |

| H2 | ~1.60 | 1H | Multiplet | H1, H3 |

| H3 | ~1.55 | 1H | Multiplet | Methyl on C3, H2, H4a, H4b |

| H6 | ~1.40 | 1H | Multiplet | H5a, H5b, H7 |

-

Methyl Signals (H1, Methyl on C3, Isopropyl Methyls): These will appear as overlapping doublets around 0.85-0.90 ppm, each split by the single proton on its adjacent methine carbon.

-

Methylene Protons (H4, H5): The diastereotopic protons on C4 and C5 will each give rise to a separate, complex multiplet. For example, H4a would be split by H4b (geminal coupling), H3 (vicinal), and potentially H5a/H5b (long-range). This results in complex, overlapping signals in the central region of the spectrum (~1.10-1.45 ppm).

-

Methine Protons (H2, H3, H6, H7): These will appear as highly complex multiplets at the most downfield region of the aliphatic spectrum (~1.40-1.60 ppm) because they are split by numerous neighboring protons. For instance, H3 is coupled to the three protons of its methyl group, to H2, and to the two diastereotopic protons H4a and H4b, resulting in a very complex signal.

2D NMR for Unambiguous Structural Verification

To resolve the ambiguities inherent in the complex, overlapping 1D spectra, 2D NMR experiments are essential.

COSY: Tracing the Proton Network

A ¹H-¹H COSY spectrum reveals which protons are coupled to one another. For this compound, it would provide a clear roadmap of the proton connectivity along the carbon backbone. The diagram below illustrates the expected key correlations.

Caption: Expected ¹H-¹H COSY correlations in this compound.

HSQC: Linking Protons to Carbons

An HSQC spectrum would definitively connect each proton signal to its directly attached carbon. This experiment is the most powerful tool for validating the assignments made in both the ¹H and ¹³C spectra. For example, it would show a cross-peak connecting the ¹H signal at ~1.60 ppm to the ¹³C signal at ~28.5 ppm, confirming both as belonging to the C2/H2 pair.

The logical workflow for spectral assignment using this integrated approach is outlined below.

Caption: Integrated NMR workflow for structural elucidation.

Conclusion

The complete NMR characterization of this compound is a non-trivial exercise that showcases the power of a multi-faceted NMR approach. While the 1D ¹³C spectrum provides a clear count of the unique carbon environments, the 1D ¹H spectrum is marked by significant signal overlap and complex splitting patterns arising from the molecule's chiral nature and the resulting diastereotopicity of its methylene protons. A definitive and trustworthy structural assignment is therefore only possible through the synergistic application of 1D techniques like DEPT and 2D correlation experiments such as COSY and HSQC. This in-depth guide provides the experimental and interpretive framework necessary to confidently elucidate the structure of this and other complex, non-symmetrical aliphatic compounds.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- LibreTexts Chemistry. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

- OpenOChem Learn. (n.d.). Alkanes.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- SpectraBase. (2024). Heptane, 2,3,6-trimethyl-. John Wiley & Sons, Inc.

- Schaller, C. (n.d.). NMR Sample Preparation.

- Wikipedia. (n.d.). Alkane.

- European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

- Analytical Chemistry. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.

- LibreTexts Chemistry. (2023, January 29). NMR - Interpretation.

- ACS Publications. (1971). Carbon-13 Magnetic Resonance of Some Branched Alkanes. Macromolecules.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.

- LibreTexts Chemistry. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- PubMed Central. (2022, February 12). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.

- ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products.

- Med School Coach. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content [Video]. YouTube.

- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.

- PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

- LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.

Sources

- 1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031246) [hmdb.ca]

- 3. H-1 NMR Spectrum [acadiau.ca]

- 4. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]

- 8. Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR Spectra Database [acadiau.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Isomers of C10H22 and Their Properties

Introduction

In the realm of organic chemistry, the concept of isomerism is fundamental to understanding the relationship between molecular structure and function. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. The alkane decane, with the molecular formula C10H22, serves as a compelling case study in structural isomerism, boasting a remarkable 75 constitutional isomers.[1][2][3][4][5] This guide offers an in-depth exploration of these isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into their structural diversity, the nuanced effects of branching on physicochemical properties, and the sophisticated analytical techniques required for their separation and identification. Understanding these principles is not merely an academic exercise; it provides a foundational framework for comprehending structure-activity relationships in more complex molecules, a cornerstone of modern chemical and pharmaceutical research.

The Structural Landscape of Decane Isomers

The 75 isomers of decane arise from the various ways ten carbon atoms can be connected, forming a saturated hydrocarbon backbone.[1][3][4] This structural variation, known as chain isomerism, ranges from the simple linear structure of normal decane (n-decane) to highly branched, compact structures.[2][6] This diversity in carbon skeletons is the primary driver of the differences observed in their physical and chemical properties.

A significant feature among many decane isomers is the presence of chirality.[2][6] When a carbon atom is bonded to four different groups, it forms a chiral center, leading to the existence of non-superimposable mirror images known as enantiomers.[6] This form of stereoisomerism is critically important in pharmacology, where the physiological effects of a drug can be highly dependent on its stereochemistry.

Classification of C10H22 Isomers

The isomers of C10H22 can be systematically classified, beginning with the distinction between the single straight-chain isomer and the 74 branched-chain isomers.[6] The branched isomers can be further categorized by the nature and position of their alkyl substituents.

Caption: Hierarchical classification of C10H22 isomers.

Structure-Property Relationships: The Impact of Branching

The seemingly subtle differences in the carbon skeletons of decane isomers lead to significant and predictable variations in their physical properties. The primary influencing factor is the degree of branching, which alters the overall shape of the molecule and, consequently, the strength of intermolecular van der Waals forces.

Causality: A more branched, compact, or spherical molecule has a smaller surface area compared to its linear counterpart. This reduction in surface area diminishes the points of contact between adjacent molecules, weakening the overall London dispersion forces. As these forces are the primary source of intermolecular attraction in non-polar alkanes, their strength directly correlates with properties like boiling point and viscosity.

Comparative Physical Properties

The following table presents the physical properties of n-decane and a selection of its branched isomers to illustrate the effect of structural changes.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[7][8] | -29.7[7][9] | 0.730[5][7] |

| 2-Methylnonane | 2-Methylnonane | 167.8 | -74.7 | 0.728 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 157.3 | -54.3 | 0.726 |

| 2,2,4,4-Tetramethylhexane | 2,2,4,4-Tetramethylhexane | 156.9 | - | 0.746 |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 165.7 | - | 0.765 |

Note: Data for branched isomers is sourced from chemical databases and may vary slightly between sources. The trend of decreasing boiling point with increased branching is consistent.

As the data clearly indicates, increased branching generally leads to a lower boiling point.[2] This is a direct consequence of the reduced molecular surface area and weaker intermolecular forces. Melting points show a less regular trend, as they are also influenced by how well the molecules pack into a crystal lattice. Highly symmetrical, compact molecules can sometimes have unusually high melting points.

Caption: Relationship between branching and boiling point.

Analytical Methodologies for Isomer Characterization

Distinguishing between the numerous isomers of C10H22 requires high-resolution analytical techniques. The combination of gas chromatography for separation and mass spectrometry or NMR spectroscopy for identification is the gold standard in this field.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is an exceptionally powerful technique for separating volatile compounds like alkane isomers.[10] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long capillary column.[11]

Expert Insight: The choice of the stationary phase is critical. For non-polar alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane, like in a DB-1 or DB-5 column) is typically used.[12] Separation on such columns occurs primarily based on boiling point differences.[12] Therefore, more branched, lower-boiling isomers will elute from the column earlier than their less branched, higher-boiling counterparts. Temperature programming, where the column temperature is gradually increased during the analysis, is essential for achieving good resolution across the wide range of boiling points of the decane isomers.[10]

Protocol: GC-FID Analysis of a C10H22 Isomer Mixture

This protocol outlines a self-validating system for the separation of decane isomers using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.

-

System Preparation:

-

Instrument: Gas Chromatograph with FID.

-

Column: Capillary column, e.g., Agilent DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, set to a constant flow rate (e.g., 1.0 mL/min).

-

Validation: Perform a system suitability test by injecting a known standard mixture (e.g., n-octane, n-nonane, n-decane) to verify retention time stability and peak resolution.

-

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 100 ppm) of the C10H22 isomer mixture in a volatile, non-interfering solvent like pentane or hexane.

-

If quantitative analysis is required, add a known concentration of an internal standard (e.g., undecane) that does not co-elute with any of the target isomers.

-

-

Instrumental Parameters:

-

Inlet Temperature: 250°C (to ensure rapid vaporization).

-

Injection Volume: 1 µL.

-

Split Ratio: 100:1 (to prevent column overloading).

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 200°C.

-

Final Hold: Hold at 200°C for 5 minutes.

-

-

Detector (FID) Temperature: 280°C.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram.

-

Identify peaks by comparing their retention times to those of authenticated reference standards.

-

For quantitative analysis, calculate the concentration of each isomer based on its peak area relative to the internal standard's peak area.

-

Caption: Workflow for GC-FID analysis of C10H22 isomers.

Spectroscopic Identification

While GC provides excellent separation, it does not, by itself, identify the structure of the eluting compounds. For this, it must be coupled with a spectroscopic detector.

Mass Spectrometry (MS)

When coupled with GC (GC-MS), mass spectrometry provides both the molecular weight and structural information through fragmentation patterns.[13] In the MS source (typically using Electron Ionization, EI), molecules are fragmented into characteristic charged ions.

Trustworthiness of Data: The fragmentation of alkanes is highly predictable.[14] Cleavage of C-C bonds is favored at branch points because it leads to the formation of more stable secondary or tertiary carbocations.[15][16] For example, the mass spectrum of 2-methyldecane will show a different relative abundance of fragment ions compared to 3-methyldecane, allowing for their differentiation.[15] The molecular ion peak (M+), though often weak for long-chain alkanes, confirms the molecular weight of 142 for C10H22.[14]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is an invaluable tool for elucidating the precise carbon skeleton of an isomer. The key principle is that chemically non-equivalent carbon atoms in a molecule will produce distinct signals in the NMR spectrum.[17]

Expert Insight: The number of signals in a proton-decoupled ¹³C NMR spectrum directly indicates the number of unique carbon environments in the molecule. For example, the highly symmetrical n-decane will show only five signals (due to the plane of symmetry in the middle of the chain), whereas a less symmetrical isomer like 3-methylnonane will show ten distinct signals. The chemical shift (position) of each signal provides further information about the carbon's local electronic environment (e.g., primary, secondary, tertiary, or quaternary).[18][19]

Applications and Significance

The study of decane isomers, while fundamental, has direct relevance in several scientific and industrial domains.

-

Petroleum and Fuel Science: The composition of gasoline and jet fuel includes a complex mixture of alkane isomers.[5][9] Highly branched isomers are desirable in gasoline as they have higher octane ratings, leading to better anti-knock properties and more efficient combustion.[2]

-

Solvents and Chemical Feedstocks: Decane and its isomers are used as non-polar solvents in organic synthesis and as starting materials for the production of other chemicals.[2][7][9]

-

Model Systems in Drug Development: For professionals in drug development, understanding the properties of simple aliphatic chains is crucial. The lipophilicity, or "oil-loving" character, of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The shape and branching of alkyl groups within a drug molecule can significantly influence its binding affinity to a target receptor or enzyme, analogous to how branching affects the intermolecular forces of decane isomers.

Conclusion

The 75 constitutional isomers of decane (C10H22) provide a rich platform for understanding the profound impact of molecular structure on physicochemical properties. The principles of isomerism, demonstrated here with a relatively simple alkane, are universally applicable across organic chemistry. For researchers and drug development professionals, a firm grasp of how structural modifications like branching affect properties such as boiling point, molecular shape, and intermolecular interactions is essential. The analytical workflows, combining high-resolution gas chromatography with definitive spectroscopic identification, represent the cornerstone of modern chemical analysis, enabling the separation and characterization of even the most complex isomeric mixtures. This knowledge is not just foundational; it is a critical tool in the rational design and analysis of molecules for a vast array of scientific applications.

References

- 75 Isomers of Decane (C10H22) List. Scribd. [Link]

- Carman, C. J., Tarpley, A. R., & Goldstein, J. H. (1973). Carbon-13 Magnetic Resonance of Some Branched Alkanes. Macromolecules. [Link]

- 75 C10H22 isomers of molecular formula C10H22 structural isomers. Doc Brown's Chemistry. [Link]

- 75 Isomers of Decane (C10H22) List. Scribd. [Link]

- Decane (C10H22) properties. Mol-Instincts. [Link]

- How to find out total number of isomers in c10h22. Eduncle. [Link]

- Decane. Wikipedia. [Link]

- Decane.

- 13C-NMR. University of Calgary. [Link]

- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

- Decane. NIST Chemistry WebBook. [Link]

- Decane. NIST Chemistry WebBook. [Link]

- Decane. NIST Chemistry WebBook. [Link]

- Decane. NIST Chemistry WebBook. [Link]

- Decane. NIST Chemistry WebBook. [Link]

- n-Decane: 124-18-5 Other 74 Isomers - Development Support Document. Texas Commission on Environmental Quality. [Link]

- 13C NMR Chemical Shifts.

- Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temper

- Carbon-13 Magnetic Resonance of Some Branched Alkanes.

- Fragmentation and Interpretation of Spectra. University of Wisconsin-River Falls. [Link]

- Mass Spectrometry Fragmentation P

- The separation of optical isomers by gas chrom

- Fragmentation in Mass Spectrometry. YouTube. [Link]

- Gas Chromatography.

- How Does A Gas Chromatography Separ

- Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. scribd.com [scribd.com]

- 4. How to find out total number of isomers in c10h22. [scoop.eduncle.com]

- 5. Decane - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. webqc.org [webqc.org]

- 8. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tceq.texas.gov [tceq.texas.gov]

- 10. csun.edu [csun.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. agilent.com [agilent.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. whitman.edu [whitman.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Biological Sources of Branched Alkanes: A Technical Guide for Researchers

Introduction: The Understated Significance of Branched Alkanes

Branched alkanes, a class of saturated hydrocarbons characterized by the presence of alkyl side chains on a linear carbon backbone, are ubiquitous in the natural world, albeit often in trace amounts. While their straight-chain counterparts have long been the focus of petrochemical and biofuel research, the unique physicochemical properties imparted by their branched structures—such as lower melting points and higher octane ratings—have garnered increasing interest.[1][2] A representative example of this class is 2,3,6-trimethylheptane, a molecule that, along with its numerous isomers, plays critical roles in both industrial applications and biological systems.[1][3] This guide provides an in-depth exploration of the biological origins of branched alkanes, the intricate enzymatic pathways governing their synthesis, state-of-the-art analytical methodologies for their characterization, and their burgeoning applications in fields pertinent to drug development and biotechnology.

I. Biological Provenance of Branched Alkanes

The presence of branched alkanes is a recurring motif across diverse biological taxa, where they serve a multitude of functions ranging from structural integrity to chemical communication.

Insects: The Chemical Communicators

Insects are perhaps the most prolific producers and users of complex branched alkanes. These compounds are major components of their cuticular hydrocarbon (CHC) profiles, which form a waxy layer on their exoskeleton.[4][5] This layer is crucial for preventing desiccation, a critical adaptation for terrestrial life.[5] Beyond this structural role, CHCs, particularly methyl- and trimethyl-branched alkanes, function as semiochemicals.[4][6] They are instrumental in intra- and interspecific communication, mediating behaviors such as species and nestmate recognition, mate selection, and signaling social status.[5][7] The remarkable diversity of CHC profiles, often varying with age, sex, and caste, underscores their importance in insect chemical ecology.[6]

Microorganisms: The Metabolic Engineers

A variety of microorganisms, including bacteria and cyanobacteria, are known to naturally produce a range of hydrocarbons, including branched alkanes.[8] These organisms are of particular interest to researchers due to their metabolic plasticity, which can be harnessed for the biotechnological production of valuable chemicals. Through metabolic engineering, microbial cell factories, primarily Escherichia coli and cyanobacteria, have been developed for the targeted synthesis of branched-chain alkanes for use as "drop-in" biofuels.[9] These microbially-derived branched alkanes are prized for their high energy density and improved cold-flow properties compared to their straight-chain counterparts.[9]

Plants: The Protective Waxes

The surfaces of terrestrial plants are coated with a cuticle composed of waxes, which serves as a protective barrier against environmental stressors such as UV radiation, drought, and pathogens.[10][11] Long-chain n-alkanes are a significant component of these waxes.[10] While less common than in insects, branched alkanes are also present in the leaf waxes of some plant species, where they contribute to the overall physical properties of the cuticle and can play a role in plant-insect interactions.[11]

II. The Biosynthetic Machinery of Branched Alkanes

The production of branched alkanes in biological systems is a testament to the versatility of fatty acid metabolism. The core biosynthetic pathways are highly conserved, with specific enzymatic modules conferring the ability to produce branched structures.

Microbial Biosynthesis: A Modular Approach

In microorganisms, the synthesis of branched alkanes is intricately linked to the fatty acid biosynthesis (FAS) pathway.[9][12] The process can be conceptualized in three key stages:

-

Generation of Branched-Chain Precursors: The pathway is initiated by the production of branched short-chain acyl-CoA primers, such as isobutyryl-CoA and isovaleryl-CoA. These primers are typically derived from the degradation of branched-chain amino acids like valine, leucine, and isoleucine through the action of a branched-chain α-keto acid dehydrogenase (BCKD) complex.[9]

-